4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, ethylthio, and furan-2-yl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl, sulfonyl, ethylthio, and furan-2-yl groups. Common reagents used in these reactions include bromine, sulfur dioxide, ethylthiol, and furan derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. The pathways involved in these mechanisms are often complex and require detailed study to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole include other oxazole derivatives with different substituents, such as:
- 4-((4-Chlorophenyl)sulfonyl)-5-(methylthio)-2-(furan-2-yl)oxazole
- 4-((4-Fluorophenyl)sulfonyl)-5-(propylthio)-2-(furan-2-yl)oxazole
- 4-((4-Methylphenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S2/c1-2-22-15-14(17-13(21-15)12-4-3-9-20-12)23(18,19)11-7-5-10(16)6-8-11/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZULOBCXSSHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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